Cas no 569327-34-0 (1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one)
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
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- Inchi: 1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3
- InChI Key: GIJSNCFEMSUPQS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(C=CC1C=CC=CC=1C)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 340
- Topological Polar Surface Area: 17.1
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB421462-1g |
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; . |
569327-34-0 | 1g |
€339.20 | 2025-04-17 | ||
| abcr | AB421462-5g |
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; . |
569327-34-0 | 5g |
€658.70 | 2025-04-17 | ||
| abcr | AB421462-10g |
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; . |
569327-34-0 | 10g |
€786.50 | 2025-04-17 | ||
| abcr | AB421462-25g |
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; . |
569327-34-0 | 25g |
€1169.90 | 2025-04-17 | ||
| A2B Chem LLC | AJ25156-1g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 1g |
$628.00 | 2024-04-19 | |
| A2B Chem LLC | AJ25156-2g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 2g |
$830.00 | 2024-04-19 | |
| A2B Chem LLC | AJ25156-5g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
| A2B Chem LLC | AJ25156-10g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
| A2B Chem LLC | AJ25156-25g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
| A2B Chem LLC | AJ25156-50g |
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
569327-34-0 | 95+% | 50g |
$2855.00 | 2024-04-19 |
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Suppliers
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Research Brief on 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0)
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0) is a chalcone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Chalcones, characterized by their α,β-unsaturated ketone structure, are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, has been the subject of several studies aimed at elucidating its pharmacological potential and mechanistic pathways.
Recent research has focused on the synthesis and optimization of 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one to enhance its bioactivity and pharmacokinetic properties. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
Another significant area of investigation has been the anticancer properties of this chalcone derivative. Research conducted by a team at the National Cancer Institute (2024) revealed that 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one induces apoptosis in human breast cancer cell lines (MCF-7) through the activation of the intrinsic mitochondrial pathway. The study highlighted the compound's ability to modulate key apoptotic markers, such as caspase-3 and Bcl-2, providing a mechanistic basis for its cytotoxic effects. These findings underscore its potential as a chemotherapeutic agent, warranting further preclinical evaluation.
In addition to its anti-inflammatory and anticancer activities, recent studies have explored the antimicrobial efficacy of this compound. A 2024 publication in *Bioorganic & Medicinal Chemistry Letters* reported that 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and permeability assays.
The synthetic pathways for 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one have also been a focus of recent research. A novel, eco-friendly synthesis method utilizing green chemistry principles was reported in *Tetrahedron Letters* (2023). This method employs microwave-assisted Claisen-Schmidt condensation, significantly reducing reaction times and improving yields compared to traditional methods. Such advancements in synthesis are critical for scaling up production and facilitating further pharmacological studies.
Despite these promising findings, challenges remain in the development of 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted bioactivity, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a promising candidate for further development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
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